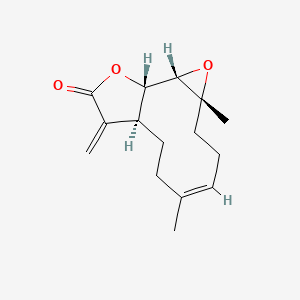

Parthenolide

Descripción

Propiedades

Número CAS |

20554-84-1 |

|---|---|

Fórmula molecular |

C15H20O3 |

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5+/t11-,12-,13-,15+/m0/s1 |

Clave InChI |

KTEXNACQROZXEV-SLXBATTESA-N |

SMILES isomérico |

CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

SMILES canónico |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

Apariencia |

Solid powder |

Otros números CAS |

20554-84-1 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |

Origen del producto |

United States |

Foundational & Exploratory

Parthenolide's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenolide (PTL) is a sesquiterpene lactone, primarily isolated from the medicinal plant feverfew (Tanacetum parthenium).[1] Historically used for its anti-inflammatory properties, PTL has garnered significant attention in oncology for its potent anticancer activities.[1][2] It demonstrates a remarkable ability to selectively induce cell death in cancer cells while often sparing normal cells.[1] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single target but rather to its ability to modulate multiple critical signaling pathways simultaneously. Its chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, allows it to interact with nucleophilic sites on various proteins, notably those containing cysteine residues.[1][3] The primary mechanisms include the inhibition of pro-survival transcription factors, induction of oxidative stress, and modulation of apoptotic pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cancer cell survival, proliferation, and inflammation.[1] Its constitutive activation is a hallmark of many cancers and is frequently linked to therapy resistance.[1] this compound is a potent inhibitor of this pathway.[4][5][6]

Mechanism of Inhibition: this compound employs a dual mechanism to suppress NF-κB activation:

-

Inhibition of IκB Kinase (IKK): PTL can inhibit the upstream IκB kinase (IKK) complex.[1][7][8] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters the NF-κB (p65/p50) dimer in the cytoplasm.[1][6]

-

Direct Alkylation of p65: PTL can directly alkylate the cysteine 38 residue on the p65 subunit of NF-κB.[1] This modification physically prevents NF-κB from binding to DNA, thereby blocking the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][6]

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor frequently overactive in cancer, promoting proliferation, survival, and angiogenesis.[9][10]

Mechanism of Inhibition: this compound acts as a potent, covalent pan-JAK inhibitor.[11][12]

-

Covalent Modification of Janus Kinases (JAKs): Cytokine signaling (e.g., via IL-6) activates receptor-associated Janus kinases (JAKs).[9] Activated JAKs then phosphorylate STAT3. This compound directly and covalently binds to cysteine residues within JAK proteins (e.g., Cys178, Cys243, Cys335, and Cys480 of JAK2), suppressing their kinase activity.[10][11][13]

-

Blocked STAT3 Activation: By inhibiting JAKs, this compound prevents the phosphorylation of STAT3 at Tyr705.[14] This, in turn, blocks STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of its target genes.[14][15]

Induction of Apoptosis

This compound is a robust inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][16]

Mechanisms of Apoptosis Induction:

-

Generation of Reactive Oxygen Species (ROS): PTL depletes intracellular thiols, particularly glutathione (GSH), leading to a massive increase in reactive oxygen species (ROS).[3][17][18] This oxidative stress is a key trigger for apoptosis.[17][19]

-

Intrinsic Pathway Activation: High ROS levels cause dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3][15] This triggers the activation of caspase-9 and the executioner caspase-3, culminating in PARP cleavage and cell death.[16][20][21]

-

Modulation of Bcl-2 Family Proteins: PTL shifts the balance of Bcl-2 family proteins towards a pro-apoptotic state. It downregulates anti-apoptotic members like Bcl-2 and Bcl-xL while upregulating pro-apoptotic members such as Bax and Bim.[7][16][20][21]

-

Extrinsic Pathway Activation: PTL can increase the expression of Death Receptor 5 (DR5), sensitizing cells to apoptosis via the caspase-8-mediated extrinsic pathway.[1][7]

-

p53 Activation: this compound can activate the tumor suppressor p53, in some cases through phosphorylation at Serine-15.[22][23] Activated p53 promotes the transcription of pro-apoptotic genes like BAX.[20][21][23] PTL can also facilitate p53 activity by promoting the degradation of its negative regulator, MDM2.[15]

Effects on Microtubule Dynamics

The role of this compound in microtubule stability is complex, with some conflicting reports.

-

Microtubule Interference: Some studies suggest PTL has microtubule-interfering activity, promoting tubulin assembly in vitro.[24] It has also been reported to covalently modify tubulin, leading to protein aggregation and preventing microtubule formation.[25]

-

Inhibition of Detyrosination: Other work indicates PTL can block the detyrosination of α-tubulin, a post-translational modification that affects microtubule dynamics and function, thereby promoting axon regeneration in neuronal cells.[26][27]

-

Targeting Kinetochore Proteins: More recent evidence suggests that in mitotic cells, PTL does not significantly disrupt overall microtubule dynamics but instead targets kinetochore proteins like ZNF207/BUGZ, impeding the formation of stable kinetochore-microtubule attachments and leading to mitotic arrest.[28]

This suggests that PTL's effects on the cytoskeleton may be context-dependent, but its ability to disrupt mitosis represents another key aspect of its anticancer activity.

Quantitative Efficacy Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified across numerous cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Lung | |||

| A549 | Non-Small Cell Lung Carcinoma | 4.3 | [29] |

| A549 | Non-Small Cell Lung Carcinoma | 15.38 ± 1.13 | [30] |

| GLC-82 | Non-Small Cell Lung Carcinoma | 6.07 ± 0.45 | [30] |

| H1650 | Non-Small Cell Lung Carcinoma | 9.88 ± 0.09 | [30] |

| H1299 | Non-Small Cell Lung Carcinoma | 12.37 ± 1.21 | [30] |

| PC-9 | Non-Small Cell Lung Carcinoma | 15.36 ± 4.35 | [30] |

| Breast | |||

| MCF-7 | Breast Adenocarcinoma | 9.54 ± 0.82 | [20][21] |

| MCF-7 | Breast Adenocarcinoma | 2.68 ± 0.83 | [31] |

| MDA-MB-231 | Breast Adenocarcinoma | 3.48 ± 1.19 | [31] |

| Cervical | |||

| SiHa | Cervical Squamous Cell Carcinoma | 8.42 ± 0.76 | [20][21] |

| Colon | |||

| HT-29 | Colon Adenocarcinoma | 7.0 | [29] |

| Brain | |||

| TE671 | Medulloblastoma | 6.5 | [29] |

| Prostate | |||

| PC3 | Prostate Adenocarcinoma | 2.7 ± 1.1 | [31] |

| DU145 | Prostate Adenocarcinoma | 4.7 ± 1.9 | [31] |

| LNCaP | Prostate Carcinoma | 8.9 ± 1.9 | [31] |

| Other | |||

| HUVEC | Endothelial Cells | 2.8 | [29] |

Table 2: Modulation of Apoptosis-Regulatory Gene Expression

Data shows fold-change in gene expression in SiHa and MCF-7 cells treated with this compound at their respective IC50 concentrations.[20][21]

| Gene | Function | Fold Change in SiHa Cells | Fold Change in MCF-7 Cells |

| p53 | Tumor Suppressor | 9.67-fold increase | 3.15-fold increase |

| Bax | Pro-apoptotic | Upregulated | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated | Downregulated |

| Caspase-3 | Executioner Caspase | Upregulated | Upregulated |

| Caspase-9 | Initiator Caspase | Upregulated | Upregulated |

| Bax/Bcl-2 Ratio | Pro-apoptotic Index | 3.4 | 2.3 |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate this compound's mechanism of action.

Cell Viability / Cytotoxicity (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.[20][29]

-

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Methodology:

-

Cell Treatment: Treat cells in a 6-well plate with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the cell populations:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.[3]

-

-

Protein Expression Analysis (Western Blotting)

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein.

-

Methodology:

-

Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody against the protein of interest (e.g., p-STAT3, p65, Caspase-3, PARP, Actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., Actin or Tubulin).[7]

-

Experimental Workflow Visualization

Conclusion

This compound is a multi-targeting agent that disrupts cancer cell homeostasis through a coordinated attack on several fundamental signaling pathways. Its ability to simultaneously inhibit the pro-survival NF-κB and STAT3 pathways, induce overwhelming oxidative stress, and activate multiple arms of the apoptotic machinery makes it a compelling candidate for cancer therapy. By understanding these intricate mechanisms, researchers can better devise strategies for its clinical application, potentially in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. Further investigation into its effects on microtubule and kinetochore function will continue to refine our understanding of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound leads to proteomic differences in thyroid cancer cells and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [frontiersin.org]

- 5. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm [ouci.dntb.gov.ua]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 9. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [ouci.dntb.gov.ua]

- 10. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound inhibits tumor-promoting effects of nicotine in lung cancer by inducing P53 - dependent apoptosis and inhibiting VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Microtubule-interfering activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound Destabilizes Microtubules by Covalently Modifying Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of microtubule detyrosination by this compound facilitates functional CNS axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inhibition of microtubule detyrosination by this compound facilitates functional CNS axon regeneration | eLife [elifesciences.org]

- 28. This compound disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antiproliferative activity of this compound against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scienceopen.com [scienceopen.com]

Unveiling Parthenolide: A Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenolide, a sesquiterpene lactone of the germacranolide class, has garnered significant attention within the scientific community for its promising therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the natural sources of this compound, offering quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its biosynthetic and signaling pathways.

Primary Natural Sources of this compound

This compound is predominantly found in the plant species Tanacetum parthenium, commonly known as feverfew.[1][3][4] It is also present in the closely related species Tanacetum vulgare (tansy).[1] The concentration of this compound is not uniform throughout the plant; it is found in the highest concentrations in the flowers and fruit.[1][3] The leaves and flowering tops also contain significant levels, while the stalks and roots have lower concentrations.[5]

Quantitative Analysis of this compound Content

The this compound content in feverfew can vary considerably due to factors such as the specific chemovar, environmental conditions, and post-harvest processing.[6] Commercial feverfew products also exhibit a wide range in this compound concentration.[5][7][8]

| Plant Material | This compound Content (% w/w) | Reference |

| Authenticated Tanacetum parthenium (dried leaf) | 0.14% - 0.74% | [7] |

| Commercial Feverfew Products (dried leaf) | 0.02 mg - 3.0 mg per dosage form | [7] |

| Tanacetum parthenium Powder | 0.49% | [9] |

| Hydroalcoholic Extract of T. parthenium | 1.06% | [9] |

| Tanacetum parthenium (collected in Oaxaca, Mexico) | 0.28% | [9] |

| Tanacetum parthenium (collected in Puebla, Mexico) | 0.25% | [9] |

Experimental Protocols

Extraction of this compound from Tanacetum parthenium

A rapid and efficient method for extracting this compound from feverfew herb has been developed.[10][11]

Method: Bottle-Stirring Extraction[10][11]

-

Sample Preparation: Air-dry and grind the feverfew plant material (leaves and flowers) to a fine powder.

-

Solvent System: Prepare a solution of acetonitrile/water (90:10, v/v).[10][11]

-

Extraction:

-

Filtration: Filter the resulting extract to remove solid plant material.

-

Evaporation: The solvent can be evaporated under reduced pressure to yield a concentrated extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantification of this compound.[5][10][11]

Method: Reversed-Phase HPLC[10][11]

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: Cosmosil C18-AR column (150 x 4.6 mm, 5 µm, 120 Å).[10][11]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile/water (55:45, v/v).[10][11]

-

Quantification:

-

Prepare a calibration curve using a certified this compound standard at various concentrations (e.g., 0.160-850 µg/mL).[10]

-

Inject the prepared feverfew extract onto the HPLC column.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

-

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

The biosynthesis of this compound in Tanacetum parthenium involves a series of enzymatic steps, starting from the isoprenoid pathway.[12][13][14]

Caption: Biosynthetic pathway of this compound from isoprenoid precursors.

Inhibition of the NF-κB Signaling Pathway by this compound

A key mechanism of this compound's anti-inflammatory and anti-cancer activity is its inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] this compound can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[17] This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

References

- 1. This compound – The Miracle Compound Of Feverfew And Tansy - News [biowayorganicinc.com]

- 2. This compound, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. caringsunshine.com [caringsunshine.com]

- 5. This compound content and bioactivity of feverfew (Tanacetum parthenium (L.) Schultz-Bip.). Estimation of commercial and authenticated feverfew products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openjournals.ljmu.ac.uk [openjournals.ljmu.ac.uk]

- 7. Variations in this compound content and daily dose of feverfew products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidation and in planta reconstitution of the this compound biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Parthenolide from Tanacetum parthenium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenolide, a sesquiterpene lactone isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative effects on various cancer cell lines are presented. Furthermore, signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its therapeutic potential.

Introduction

Tanacetum parthenium, commonly known as feverfew, has a long history of use in traditional medicine for the treatment of fever, migraine, and arthritis. The primary bioactive constituent responsible for its therapeutic effects is this compound.[1] Structurally, this compound is characterized by an α-methylene-γ-lactone ring and an epoxide group, which are crucial for its biological activity.[2] Emerging evidence has highlighted its potential as a multi-target agent, demonstrating efficacy in various preclinical models of cancer and inflammatory diseases.[3][4] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic application of this compound.

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily through the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3), as well as the induction of reactive oxygen species (ROS).

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[2] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy.[5] this compound has been shown to be a potent inhibitor of NF-κB signaling.[2]

The primary mechanism of NF-κB inhibition by this compound involves the direct inhibition of the IκB kinase (IKK) complex.[2][6] IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[7] By inhibiting IKK, this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[6][7] Some studies also suggest that this compound can directly alkylate the p65 subunit of NF-κB, further preventing its DNA binding activity.[2]

Inhibition of STAT3 Signaling

The STAT3 signaling pathway is another crucial mediator of cell growth, survival, and differentiation.[8] Aberrant activation of STAT3 is frequently observed in a wide range of human cancers.[9] this compound has been identified as a potent inhibitor of the JAK/STAT3 pathway.[9][10]

This compound covalently targets and inhibits Janus kinases (JAKs), which are the primary upstream kinases responsible for STAT3 phosphorylation and activation.[9][10] Specifically, it has been shown to covalently modify cysteine residues on JAK2, suppressing its kinase activity.[9] This inhibition of JAKs prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, leading to the downregulation of STAT3 target genes involved in cell proliferation and survival.[9][10]

Induction of Reactive Oxygen Species (ROS)

This compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[11][12] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death.[12] The production of ROS by this compound has been linked to the activation of NADPH oxidase and the depletion of intracellular glutathione (GSH), a major antioxidant.[12][13] This oxidative stress can, in turn, activate pro-apoptotic signaling pathways, including the JNK pathway, and contribute to the dissipation of the mitochondrial membrane potential.[12]

Other Mechanisms

This compound has also been reported to exert its anti-cancer effects through other mechanisms, including:

-

Inhibition of Histone Deacetylase 1 (HDAC1): this compound can specifically deplete HDAC1 protein, leading to changes in gene expression that are comparable to those observed with pan-HDAC inhibitors.[14][15]

-

Inhibition of Cyclooxygenase-2 (COX-2): this compound can suppress the expression of COX-2, an enzyme involved in inflammation and carcinogenesis.[16][17]

-

Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines by modulating the expression of apoptosis-regulatory genes, such as upregulating p53 and Bax, and downregulating Bcl-2.[18][19]

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A549 | Lung Carcinoma | 4.3 | [20] |

| TE671 | Medulloblastoma | 6.5 | [20] |

| HT-29 | Colon Adenocarcinoma | 7.0 | [20] |

| HUVEC | Endothelial Cells | 2.8 | [20] |

| SiHa | Cervical Cancer | 8.42 ± 0.76 | [18][19][21] |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [18][19][21] |

| SW620 | Colorectal Cancer | 5-40 (dose-dependent effect) | [16] |

| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [22] |

| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | [22] |

| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | [22] |

| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | [22] |

Table 1: IC50 Values of this compound in Various Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Extraction and Quantification of this compound from Tanacetum parthenium

Protocol:

-

Plant Material Preparation: Dried aerial parts of Tanacetum parthenium are ground into a fine powder.[23]

-

Extraction: 100 g of the powdered material is extracted with methanol with shaking for 1 hour.[23] The process is repeated three times.[23]

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper and concentrated using a rotary evaporator.[23]

-

HPLC Quantification: The this compound content in the extract is quantified using High-Performance Liquid Chromatography (HPLC). A common method utilizes a C18 reverse-phase column with a mobile phase of methanol/water (60:40) at a flow rate of 1 ml/min and UV detection at 214 nm.[24]

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere overnight.[5]

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for 24-48 hours.[16][18]

-

MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5] Incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25] Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, NF-κB p65, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.[26][27] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound.[28]

-

DCFH-DA Staining: Remove the treatment medium and wash the cells. Add DCFH-DA working solution (e.g., 10 µM) to each well and incubate for 30 minutes at 37°C.[28]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS.[28]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Cell Migration and Invasion Assays

Protocol (Wound Healing Assay):

-

Create a Monolayer: Grow cells to confluence in a 6-well plate.[5]

-

Create a "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.[5]

-

Treatment and Imaging: Wash the cells to remove debris and add fresh medium with or without this compound.[5] Capture images of the wound at 0 hours and at various time points (e.g., 24 hours).[5]

-

Analysis: Measure the width of the wound at different time points to quantify cell migration.[5]

Protocol (Transwell Assay):

-

Cell Seeding: Seed cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively) in serum-free medium.[5]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[3]

-

Incubation and Treatment: Add this compound to the upper chamber and incubate for a specified time (e.g., 24-48 hours).[5]

-

Staining and Counting: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane.[5] Count the number of stained cells under a microscope.[5]

Conclusion

This compound, the principal bioactive compound from Tanacetum parthenium, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, primarily targeting the NF-κB and STAT3 signaling pathways and inducing ROS-mediated apoptosis, makes it an attractive candidate for further drug development. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers seeking to explore the full therapeutic potential of this promising natural product. Further investigations, including preclinical and clinical studies, are warranted to translate the promising in vitro and in vivo findings into effective clinical applications.

References

- 1. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells [irjournal.org]

- 6. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Emerging Potential of this compound Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of this compound from dissolution testing of powdered feverfew products - MedCrave online [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 17. Antiproliferative activity of this compound against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. The Feverfew plant-derived compound, this compound enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [mdpi.com]

- 27. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble this compound analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Parthenolide: From Traditional Herb to Modern Drug Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenolide, a sesquiterpene lactone, stands as a prominent example of a natural product that has journeyed from traditional herbal medicine to a subject of intense modern scientific scrutiny. Primarily isolated from the leaves and flowers of the feverfew plant (Tanacetum parthenium), its history is deeply rooted in ancient Greek and Roman medicinal practices.[1] For centuries, feverfew was a staple in European folk medicine, colloquially known as the "medieval aspirin," for its purported efficacy in treating a spectrum of ailments including fever, headaches, and various inflammatory conditions.[2][3][4] This guide provides a comprehensive overview of the discovery of this compound, its historical applications in traditional medicine, the evolution of its scientific investigation, and the experimental methodologies that have been pivotal in understanding its therapeutic potential.

Historical Context and Traditional Use

The use of feverfew dates back to the first-century, with the Greek physician Dioscorides prescribing it for "all hot inflammations."[5] Its name is derived from the Latin word "febrifugia," meaning "fever reducer."[2] Traditional applications of feverfew were extensive, encompassing the treatment of:

The plant's anti-inflammatory and pain-relieving properties made it a popular natural remedy long before the isolation of its active constituent.[1] Traditional preparations typically involved the use of fresh or dried leaves, either consumed directly or brewed into a tea.[4][7]

The Scientific Discovery of this compound

While feverfew's medicinal properties were recognized for centuries, it was not until the 20th century that scientific investigation pinpointed this compound as the primary bioactive compound. As a sesquiterpene lactone, this compound is characterized by an α-methylene-γ-lactone ring and an epoxide group, which are crucial for its biological activity.[8][9] It is found in the highest concentrations in the flowers and fruit of the feverfew plant.[10] The elucidation of this compound's structure and its identification as the active principle marked a significant milestone, paving the way for mechanistic studies and potential therapeutic applications beyond its traditional uses.

Quantitative Analysis of this compound in Tanacetum parthenium

The concentration of this compound in feverfew can vary depending on the plant part and growing conditions. Several studies have quantified its content, providing a basis for the standardization of feverfew preparations.

| Plant Part | This compound Content (% of dry weight) | Reference |

| Leaves and Flowering Tops (mixture) | 0.18% | [11] |

| Leaves | 0.09% | [11] |

| Flowering Tops | 0.27% | [11] |

| Cultivated in Ukraine (range) | 0.16% - 0.39% | [11] |

| Collected in different regions (range) | 0.25% - 0.28% | [11] |

Dosage in Traditional and Early Clinical Use

Standardized dosages for feverfew have been a subject of investigation, with recommendations often based on the this compound content.

| Preparation | Recommended Dosage | This compound Content | Use | Reference |

| Dried Leaf Capsules | 100-300 mg, up to 4 times daily | 0.2% - 0.4% | Migraine | [2][3][5] |

| CO2 Extracted Supplements | 6.25 mg, 3 times daily | Not specified | Migraine Prevention | [5] |

| Fresh Leaves | 2-3 leaves daily | Not specified | Headache Prevention | [12] |

| Tincture (1:2, 60% EtOH) | 1-4 mL, 2-3 times daily | Not specified | General Use | [12] |

Experimental Protocols

The isolation and characterization of this compound have been refined over time, employing various analytical techniques.

Protocol 1: Extraction and Isolation of this compound

This protocol outlines a general method for the extraction and isolation of this compound from dried feverfew leaves, based on early laboratory practices.

-

Extraction:

-

Dried and powdered feverfew leaves are subjected to extraction with a suitable organic solvent, such as dichloromethane or a mixture of acetonitrile and water.[13][14]

-

The mixture is stirred for a defined period (e.g., 30 minutes) to ensure efficient extraction of the compound.[13]

-

The solid plant material is then separated from the solvent by filtration.

-

-

Purification by Column Chromatography:

-

The crude extract is concentrated and then subjected to column chromatography for purification.

-

A silica gel column is typically used, with a mobile phase consisting of a non-polar solvent and a moderately polar solvent (e.g., hexane and ethyl acetate) to elute the compounds based on their polarity.[15]

-

-

Fraction Collection and Analysis:

-

Fractions are collected as the solvent runs through the column.

-

Thin-Layer Chromatography (TLC) is used to monitor the separation and identify the fractions containing this compound by comparing with a known standard.[15]

-

-

Solvent Evaporation and Crystallization:

-

The fractions containing pure this compound are combined, and the solvent is removed using a rotary evaporator.

-

The resulting solid can be further purified by crystallization to obtain pure this compound.[15]

-

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of this compound in feverfew extracts and commercial products.[13][16]

-

Sample Preparation:

-

A known weight of the dried plant material or commercial product is extracted with a defined volume of solvent (e.g., acetonitrile/water mixture).[13]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.[13][16]

-

Mobile Phase: A mixture of acetonitrile and water or a gradient of aqueous buffer and organic solvent is employed.[13][16]

-

Flow Rate: A constant flow rate (e.g., 1.0 - 1.5 mL/min) is maintained.[13][16]

-

Detection: UV detection at 210 nm is typically used to monitor the elution of this compound.[13][16]

-

-

Calibration and Quantification:

-

A calibration curve is generated using standard solutions of pure this compound at known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Early Mechanistic Insights: Inhibition of NF-κB Signaling

Initial investigations into the molecular mechanism of this compound's anti-inflammatory effects identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary target.[9][17][18] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.

This compound was found to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[19] This discovery was a significant breakthrough in understanding how a traditional herbal remedy exerts its therapeutic effects at a molecular level.

Caption: A timeline illustrating the key milestones in the history of this compound.

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The journey of this compound from a key component of a traditional herbal remedy to a well-characterized bioactive molecule is a testament to the value of ethnobotanical knowledge in modern drug discovery. The historical use of feverfew provided the initial clues that led to the isolation of this compound and the subsequent investigation of its anti-inflammatory and other therapeutic properties. Early research, focused on its ability to inhibit the NF-κB signaling pathway, has laid the groundwork for a deeper understanding of its molecular mechanisms. For researchers and drug development professionals, the story of this compound underscores the potential of natural products as a source of novel therapeutic agents and highlights the importance of rigorous scientific investigation to validate and harness their benefits. Further research into this compound and its derivatives continues to explore its potential in treating a range of diseases, from cancer to neuroinflammatory disorders, ensuring its enduring legacy in the field of pharmacology.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. What Is Feverfew? Benefits, Migraine Impact, and More [healthline.com]

- 3. Feverfew: Uses and side effects [medicalnewstoday.com]

- 4. visiontimes.com [visiontimes.com]

- 5. Feverfew (Tanacetum parthenium L.): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Feverfew: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. Feverfew [herbgarden.co.za]

- 8. This compound and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 12. Feverfew Uses and Plant Profile [learningherbs.com]

- 13. Rapid extraction and high-performance liquid chromatographic determination of this compound in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of this compound in selected feverfew products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trends in this compound research over the past two decades: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. Its multifaceted biological activity stems from its ability to interact with and modulate the function of several key intracellular proteins. The presence of an α-methylene-γ-lactone ring and an epoxide group in its structure allows this compound to form covalent bonds, primarily with cysteine residues in its target proteins, leading to irreversible inhibition or functional alteration. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it affects.

Core Molecular Targets and Quantitative Data

This compound's promiscuous yet specific reactivity allows it to interact with a range of proteins, leading to the disruption of critical cellular signaling pathways. The primary and most extensively studied molecular targets are summarized below. Due to the covalent nature of this compound's interactions, traditional equilibrium dissociation constants (Kd) are often not the most relevant measure of binding. Instead, half-maximal inhibitory concentrations (IC50) from various functional assays are more commonly reported and are presented here.

| Target Protein | Pathway | Assay Type | Cell Line/System | IC50 Value | Reference |

| IKKβ (IκB Kinase β) | NF-κB Signaling | In vitro kinase assay | - | ~5 µM | [1] |

| JAK2 (Janus Kinase 2) | STAT3 Signaling | In vitro kinase assay | Immunoprecipitated JAK2 from HEK293 cells | 3.937 µM | [2][3] |

| STAT3 Phosphorylation | STAT3 Signaling | IL-6 induced STAT3-responsive luciferase reporter assay | HepG2/STAT3 cells | 2.628 µmol/L | [2] |

| STAT3 Phosphorylation | STAT3 Signaling | Western Blot (IL-6 induced) | MDA-MB-231 cells | 4.804 µmol/L | [2] |

| HDAC1 (Histone Deacetylase 1) | Epigenetic Regulation | Protein Depletion (Western Blot) | Various | Concentration-dependent depletion | [4][5] |

| Tubulin | Cytoskeletal Dynamics | Tubulin Polymerization Assay | - | Potent inhibitor (specific IC50 not consistently reported) | [6] |

| FAK1 (Focal Adhesion Kinase 1) | Cell Adhesion and Migration | In vitro kinase activity assay | Purified human FAK1 | Inhibition demonstrated at 100 µM | [7][8] |

Signaling Pathways Modulated by this compound

This compound exerts its significant biological effects by interfering with key signaling cascades that are often dysregulated in cancer and inflammatory diseases.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[9] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy.[9] this compound is a well-established inhibitor of the canonical NF-κB pathway.[10] Its primary mechanism of action is the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1] By covalently binding to a cysteine residue in the activation loop of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα.[10] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[11]

The JAK/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Aberrant activation of the JAK/STAT3 pathway is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of STAT3 signaling.[2] It achieves this by directly targeting and covalently modifying Janus kinases (JAKs), the upstream activators of STAT3.[2][12] Specifically, this compound has been demonstrated to bind to cysteine residues on JAK1 and JAK2, thereby inhibiting their kinase activity.[2][13] This prevents the phosphorylation of STAT3, its subsequent dimerization, and translocation to the nucleus to activate the transcription of target genes.[2]

Experimental Methodologies

The identification and validation of this compound's molecular targets have been achieved through a combination of biochemical, cell-based, and proteomic approaches. Below are detailed methodologies for key experiments.

Affinity Chromatography-Mass Spectrometry for Target Identification

This workflow is a powerful approach to identify the direct binding partners of a small molecule like this compound.

Protocol:

-

Synthesis of Biotinylated this compound: A this compound analog containing a linker with a terminal biotin moiety is synthesized.

-

Immobilization: The biotinylated this compound is incubated with streptavidin-coated agarose or magnetic beads to achieve immobilization.

-

Cell Lysis: The cells of interest are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

-

Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads, allowing for the specific binding of target proteins.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, the protein bands are excised, and subjected to in-gel tryptic digestion. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

In Vitro IKKβ Kinase Assay

This assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.[11]

Materials:

-

Recombinant active IKKβ

-

GST-IκBα (1-54) substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or cold ATP

-

This compound

-

SDS-PAGE and autoradiography equipment

Protocol:

-

Prepare the kinase reaction mixture containing kinase assay buffer, GST-IκBα substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding recombinant IKKβ and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated GST-IκBα by autoradiography.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

In Vitro JAK2 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on JAK2 activity.[2]

Materials:

-

Recombinant active JAK2

-

STAT3-derived peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Protocol:

-

Set up the kinase reaction in a 96-well plate with kinase assay buffer, the STAT3 peptide substrate, and a range of this compound concentrations.

-

Add recombinant JAK2 to each well.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Determine the IC50 value of this compound for JAK2 inhibition from the dose-response curve.

Western Blot for HDAC1 Depletion

This method is used to assess the effect of this compound on the protein levels of HDAC1.[4]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies against HDAC1 and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against HDAC1.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of HDAC1 protein.

Conclusion

This compound is a promiscuous yet functionally specific natural product that covalently modifies and inhibits several key proteins involved in cancer cell proliferation, survival, and inflammation. Its ability to simultaneously target multiple critical signaling pathways, including NF-κB and STAT3, underscores its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's mechanisms of action and the identification of novel molecular targets. Further research, particularly in quantitative proteomics and structural biology, will be crucial to fully elucidate the complex pharmacology of this promising natural compound and to guide the development of more potent and selective derivatives for clinical applications.

References

- 1. Effect of this compound on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound specifically depletes histone deacetylase 1 protein and induces cell death through ataxia telangiectasia mutated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 호스팅 기간 만료 [x-y.net]

- 10. The anti-inflammatory natural product this compound from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [ouci.dntb.gov.ua]

The Role of Parthenolide in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenolide, a sesquiterpenoid lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. A substantial body of evidence indicates that these effects are largely mediated through its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκBs).[1][2][3] The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β). This activation cascade leads to the recruitment of various signaling intermediates to the cytokine receptor, ultimately resulting in the activation of the IκB kinase (IKK) complex. The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[2][3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization sequence on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing its translocation into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a plethora of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.[2]

This compound's Mechanism of Action in NF-κB Inhibition

The primary mechanism by which this compound exerts its inhibitory effect on the NF-κB pathway is through the direct inhibition of the IκB kinase (IKK) complex.[4][5][6][7] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby locking NF-κB in its inactive cytoplasmic state and preventing the transcription of its target genes.[4][8]

There is compelling evidence suggesting that this compound specifically targets the IKKβ subunit.[9][10] Studies have shown that a mutation of cysteine 179 in the activation loop of IKKβ abrogates its sensitivity to this compound.[9] The α-methylene-γ-lactone moiety of this compound is crucial for this inhibitory activity, as it can form a covalent bond with the cysteine residue in IKKβ.[9]

While the inhibition of IKK is widely accepted as the principal mechanism, some studies have proposed a secondary, more direct mode of action. This alternative hypothesis suggests that this compound can directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.[4] However, this remains a point of contention in the literature, with many studies indicating that the primary site of action is upstream at the IKK complex.[4]

Beyond the canonical pathway, this compound has also been shown to influence other signaling molecules that can impact NF-κB activity, such as STAT1 and STAT3.[1]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the points of inhibition by this compound.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory activity of this compound on the NF-κB pathway has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key quantitative findings.

Table 1: IC50 Values of this compound for NF-κB Inhibition and Cytotoxicity

| Cell Line | Assay Type | Parameter Measured | IC50 (µM) | Reference |

| THP-1 | Cytokine Expression | IL-6, IL-1β, IL-8, etc. | 1.091 - 2.620 | [11] |

| THP-1 | TLR4 Expression | TLR4 | 1.373 | [11] |

| CNE1 | Cell Viability (24h) | Cell Proliferation | 20.05 | [12] |

| CNE1 | Cell Viability (48h) | Cell Proliferation | 7.46 | [12] |

| CNE2 | Cell Viability (24h) | Cell Proliferation | 32.66 | [12] |

| CNE2 | Cell Viability (48h) | Cell Proliferation | 10.47 | [12] |

Table 2: Dose-Dependent Inhibition of NF-κB Activity by this compound

| Cell Line | Stimulus | This compound Conc. (µM) | % Inhibition of NF-κB Activity | Reference |

| Murine VSMCs | LPS | Not specified | 76 ± 16 | [13] |

| HEK293 | TNF-α | 15 | Significant | [2] |

| HEK293 | TNF-α | 50 | Significant, dose-dependent | [2] |

| HEK293 | TNF-α | 70 | Significant, dose-dependent | [2] |

| MM.1S | Constitutive & TNF-α | 5 | Apparent decrease | [14] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been utilized, including human embryonic kidney (HEK293) cells, human monocytic (THP-1) cells, nasopharyngeal carcinoma (CNE1, CNE2) cells, and vascular smooth muscle cells (VSMCs).[2][11][12][13]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation.[4][13]

-

Stimulation: To activate the NF-κB pathway, cells are stimulated with an appropriate agonist, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS; e.g., 1 µg/mL), for a defined period.[2][13]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect NF-κB DNA binding activity.

-

Nuclear Extract Preparation: Following treatment, cells are harvested, and nuclear extracts are prepared using a hypotonic lysis buffer followed by a high-salt extraction buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.

-

Binding Reaction: Labeled probe is incubated with nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, an excess of unlabeled probe is added.

-

Electrophoresis: The DNA-protein complexes are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the bands corresponding to the NF-κB-DNA complexes.

Western Blotting

Western blotting is employed to analyze the protein levels of key components of the NF-κB pathway.

-

Protein Extraction: Whole-cell or cytosolic/nuclear fractions are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Protein concentration is quantified.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for proteins of interest (e.g., IκBα, phospho-IκBα, p65, IKKα/β, or a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Cells are transiently transfected with a reporter plasmid containing a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter with multiple NF-κB binding sites. A control plasmid (e.g., expressing β-galactosidase) is often co-transfected to normalize for transfection efficiency.

-

Treatment and Stimulation: After transfection, cells are treated with this compound followed by stimulation with an NF-κB activator.

-

Luciferase/SEAP Assay: Cell lysates or culture supernatants are collected, and the reporter enzyme activity is measured using a luminometer or spectrophotometer according to the manufacturer's instructions. The results are normalized to the control plasmid activity.[2][15][16]

In Vitro Kinase Assay for IKK Activity

This assay directly measures the enzymatic activity of the IKK complex.

-

Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an antibody against one of its subunits (e.g., IKKα or IKKγ/NEMO).

-

Kinase Reaction: The immunoprecipitated complex is incubated with a substrate, such as a glutathione S-transferase (GST)-IκBα fusion protein, in the presence of [γ-³²P]ATP and a kinase buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE. The gel is dried and autoradiographed to detect the phosphorylated GST-IκBα.

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on NF-κB activation using Western blotting.

Conclusion and Future Directions

This compound is a potent inhibitor of the NF-κB signaling pathway, primarily through its targeted inhibition of the IKK complex. This mechanism underpins its well-documented anti-inflammatory and anti-cancer activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Future research should aim to further elucidate the precise molecular interactions between this compound and the IKK complex, potentially through structural biology studies. Additionally, while preclinical data is promising, more extensive clinical trials are necessary to establish the safety and efficacy of this compound in treating diseases driven by aberrant NF-κB activity. The development of more soluble and bioavailable analogs of this compound is also a critical area for future investigation to enhance its therapeutic utility.

References

- 1. The therapeutic effect and mechanism of this compound in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 3. Collateral Sensitivity of this compound via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. The anti-inflammatory natural product this compound from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Mechanisms of Parthenolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenolide (PTL), a sesquiterpene lactone primarily isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant scientific interest for its potent anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It focuses on its multifaceted interactions with key signaling pathways central to the inflammatory response, including Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This document summarizes quantitative efficacy data, details essential experimental protocols for investigating its activity, and provides visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The therapeutic targeting of key inflammatory signaling cascades is a cornerstone of modern drug development. This compound has emerged as a promising natural compound due to its ability to modulate multiple critical nodes within these pathways.[1][4] Its unique chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, allows it to covalently interact with specific nucleophilic sites on target proteins, contributing to its diverse biological activities.[2][5] This guide dissects these interactions to provide a clear framework for its mechanism of action.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting several pro-inflammatory signaling pathways. The primary mechanisms are detailed below.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of genes involved in inflammation and immunity.[6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[7] This liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[8][9]

This compound is a potent inhibitor of this pathway.[8] Its primary mechanism involves the direct inhibition of the IKK complex, specifically targeting IKKβ.[1][8] By preventing IKK activation, this compound blocks the phosphorylation and degradation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing NF-κB's nuclear translocation.[10][11] Some studies also suggest that this compound can directly alkylate the p65 subunit of NF-κB, further preventing its DNA binding activity.[7][10][12]

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a crucial role in immunity and inflammation.[13] Upon cytokine binding (e.g., IL-6), receptor-associated Janus kinases (JAKs) become activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for target inflammatory genes.[14]

This compound has been identified as a potent, covalent pan-JAK inhibitor, targeting JAK1, JAK2, and Tyk2.[13][15] It covalently modifies specific cysteine residues within the JAK proteins, which suppresses their kinase activity.[13][16] This action prevents the subsequent phosphorylation and activation of STAT3, a key mediator of inflammatory responses.[16][17][18] By blocking the JAK/STAT pathway, this compound effectively reduces the expression of STAT3-dependent inflammatory genes.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a critical role in the innate immune system by detecting pathogenic microorganisms and sterile stressors.[19] Its activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[19]

This compound has been shown to specifically inhibit the activation of the NLRP3 inflammasome.[20][21] It acts by blocking the upstream signals and preventing the assembly of the inflammasome complex.[20] Further studies suggest that this compound may directly target the ATPase activity of the NLRP3 protein, which is essential for its function.[19] This inhibition prevents caspase-1 activation and significantly reduces the release of IL-1β, a potent pyrogen and inflammatory mediator.[22]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways